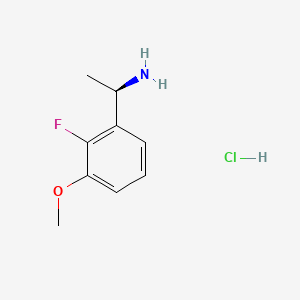

(R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride

Vue d'ensemble

Description

®-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride is a chiral amine compound characterized by the presence of a fluorine atom and a methoxy group on the phenyl ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the commercially available 2-fluoro-3-methoxybenzaldehyde.

Reductive Amination: The aldehyde group is converted to the corresponding amine via reductive amination using a chiral amine source and a reducing agent such as sodium cyanoborohydride.

Hydrochloride Formation: The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

®-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alkanes.

Substitution: Formation of substituted phenyl derivatives.

Applications De Recherche Scientifique

®-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects in neurological disorders.

Industry: Utilized in the development of novel materials and pharmaceuticals.

Mécanisme D'action

The mechanism of action of ®-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity, thereby modulating its biological activity. The exact pathways and targets may vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- ®-1-(2-Fluoro-3-methylphenyl)ethanamine hydrochloride

- ®-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride

- ®-1-(2-Fluoro-3-methoxyphenyl)propanamine hydrochloride

Uniqueness

®-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride is unique due to the specific positioning of the fluorine and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Activité Biologique

(R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride, a chiral compound, has garnered attention in medicinal chemistry due to its unique structural features and potential pharmacological applications. This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, influencing its biological activity significantly. Its molecular formula is C₉H₁₃ClFNO, with a molecular weight of 205.66 g/mol. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and potential therapeutic uses.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as receptors and enzymes. The fluorine atom enhances the lipophilicity of the compound, potentially improving its binding affinity and selectivity for various biological targets. Studies suggest that this compound may act as a selective serotonin reuptake inhibitor (SSRI), influencing serotonin levels in the brain and thereby impacting mood disorders and other psychiatric conditions .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects, including:

- Antidepressant Activity : As an SSRI, it may help alleviate symptoms of depression by increasing serotonin availability in synaptic clefts.

- Anxiolytic Effects : Similar compounds have demonstrated anxiolytic properties, suggesting potential applications in treating anxiety disorders.

- Neurotransmitter Modulation : The compound's interaction with neurotransmitter systems could lead to significant therapeutic benefits in neuropharmacology .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound reveals that modifications to its structure can significantly alter its biological activity. The presence of both the fluorine and methoxy groups plays a crucial role in modulating its pharmacological profile. Computational models have been employed to predict how structural variations influence binding affinities and selectivity for various receptors .

| Compound Name | CAS Number | Key Features |

|---|---|---|

| (R)-1-(2-Fluoro-4-methoxyphenyl)ethanamine | 1270461-41-0 | Similar fluorinated structure; different methoxy position |

| (S)-1-(2-Fluoro-3-methoxyphenyl)ethanamine | 1332588-07-4 | Enantiomer; different biological activity profile |

| 1-(2-Fluoro-3-methoxyphenyl)ethanamine | 1270461-41-0 | Lacks chirality; potentially different pharmacokinetics |

Study on Antidepressant Activity

A study investigating the antidepressant effects of this compound demonstrated significant improvements in behavioral models of depression. The compound was administered to animal models exhibiting depressive-like behaviors, resulting in increased locomotor activity and reduced immobility in forced swim tests, indicating potential antidepressant properties .

Neurotransmitter Interaction Studies

Further research focused on the interaction of this compound with serotonin receptors revealed that it binds selectively to the serotonin transporter (SERT), inhibiting serotonin reuptake effectively. This mechanism aligns with its classification as an SSRI, supporting its potential use in treating mood disorders .

Propriétés

IUPAC Name |

(1R)-1-(2-fluoro-3-methoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO.ClH/c1-6(11)7-4-3-5-8(12-2)9(7)10;/h3-6H,11H2,1-2H3;1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOGBJJCWLPCSLS-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=CC=C1)OC)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C(=CC=C1)OC)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30704226 | |

| Record name | (1R)-1-(2-Fluoro-3-methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1213014-67-5 | |

| Record name | (1R)-1-(2-Fluoro-3-methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.